

# Commercial Suppliers and Availability of Arachidic Acid-d4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Arachidic acid-d4

Cat. No.: B12312633

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This technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of **Arachidic acid-d4**. This deuterated fatty acid is a critical internal standard for accurate quantification in mass spectrometry-based lipidomics and metabolic research. This document also includes a detailed experimental protocol for its application and diagrams to illustrate key workflows and principles.

## Commercial Availability and Product Specifications

**Arachidic acid-d4** is available from several reputable suppliers specializing in stable isotope-labeled compounds. The offerings vary in purity, available quantities, and pricing. Below is a summary of prominent commercial sources.

Supplier	Catalog Number (Example)	Chemical Purity	Isotopic Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	DLM-10519	≥98%	Not specified	0.1 g, 0.25 g
MedchemExpress	HY-W004260-P20556	Not specified	Not specified	1 mg, 5 mg
Cayman Chemical	Not explicitly listed as d4, but other deuterated fatty acids available.	Typically ≥98%	Not specified	Varies
Eurisotop	DLM-10519-0.1	98%	Not specified	0.1 g
Toronto Research Chemicals	Not explicitly listed as d4, but a wide range of labeled compounds.	Varies	Not specified	Varies
Avanti Polar Lipids	Not explicitly listed as d4, but a comprehensive lipid portfolio.	High Purity (>99%)	Not specified	Varies

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. Researchers are advised to contact the suppliers directly for the most current information.

## Certificate of Analysis (CoA)

A Certificate of Analysis is a crucial document provided by the supplier that details the quality control testing of a specific batch of a compound. For **Arachidic acid-d4**, a typical CoA would include:

- **Chemical Identity:** Confirmation of the compound's structure, typically by  $^1\text{H}$  NMR and/or Mass Spectrometry.
- **Chemical Purity:** The percentage of the desired compound, often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For example, a purity of  $\geq 98\%$  is common.<sup>[1]</sup>
- **Isotopic Purity:** The percentage of the deuterated compound relative to its unlabeled counterpart. This is a critical parameter for an internal standard and is usually determined by mass spectrometry.
- **Physical Appearance:** A description of the compound's physical state (e.g., white solid).
- **Solubility:** Information on suitable solvents for dissolving the compound.
- **Storage Conditions:** Recommended storage temperature to ensure stability.

## Experimental Protocols: Quantitative Analysis of Fatty Acids Using Arachidic Acid-d4 as an Internal Standard

The following is a detailed methodology for the quantification of arachidic acid and other fatty acids in biological samples using **Arachidic acid-d4** as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

### Materials and Reagents

- **Arachidic acid-d4** (internal standard)
- Unlabeled fatty acid standards (for calibration curve)
- Biological sample (e.g., plasma, cell lysate, tissue homogenate)
- Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)
- Reagents for derivatization: Pentafluorobenzyl bromide (PFBB $\text{r}$ ), N,N-Diisopropylethylamine (DIPEA)

- Hydrochloric acid (HCl)
- Nitrogen gas for evaporation
- Glassware: test tubes, vials, pipettes

## Sample Preparation: Lipid Extraction and Derivatization

- Sample Aliquoting: To a glass test tube, add a known volume or weight of the biological sample.
- Internal Standard Spiking: Add a known amount of **Arachidic acid-d4** solution in methanol to the sample. This is a critical step to control for sample loss during preparation.
- Lipid Extraction (Folch Method):
  - Add a 2:1 mixture of chloroform:methanol to the sample.
  - Vortex thoroughly to ensure mixing and precipitation of proteins.
  - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
  - Centrifuge to separate the layers. The lower organic layer contains the lipids.
  - Carefully collect the lower organic phase.
- Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
- Derivatization:
  - To the dried lipid extract, add a solution of 1% PFBBR in acetonitrile and 1% DIPEA in acetonitrile.
  - Incubate at room temperature for approximately 20-30 minutes to allow the derivatization reaction to proceed. This step converts the fatty acids into their pentafluorobenzyl esters, which are more volatile and suitable for GC analysis.
  - Dry the derivatized sample under a stream of nitrogen.

- Reconstitution: Reconstitute the dried, derivatized sample in a known volume of iso-octane for GC-MS analysis.

## GC-MS Analysis

- Gas Chromatograph: Agilent GC or equivalent.
- Column: A suitable capillary column for fatty acid analysis (e.g., DB-225ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: An optimized temperature gradient to separate the fatty acid esters.
- Mass Spectrometer: Agilent MS or equivalent.
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific ions for arachidic acid and **Arachidic acid-d4**.

## Data Analysis and Quantification

The concentration of endogenous arachidic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard (**Arachidic acid-d4**). A calibration curve is generated using known concentrations of unlabeled arachidic acid standard spiked with the same amount of internal standard.

## Visualizations

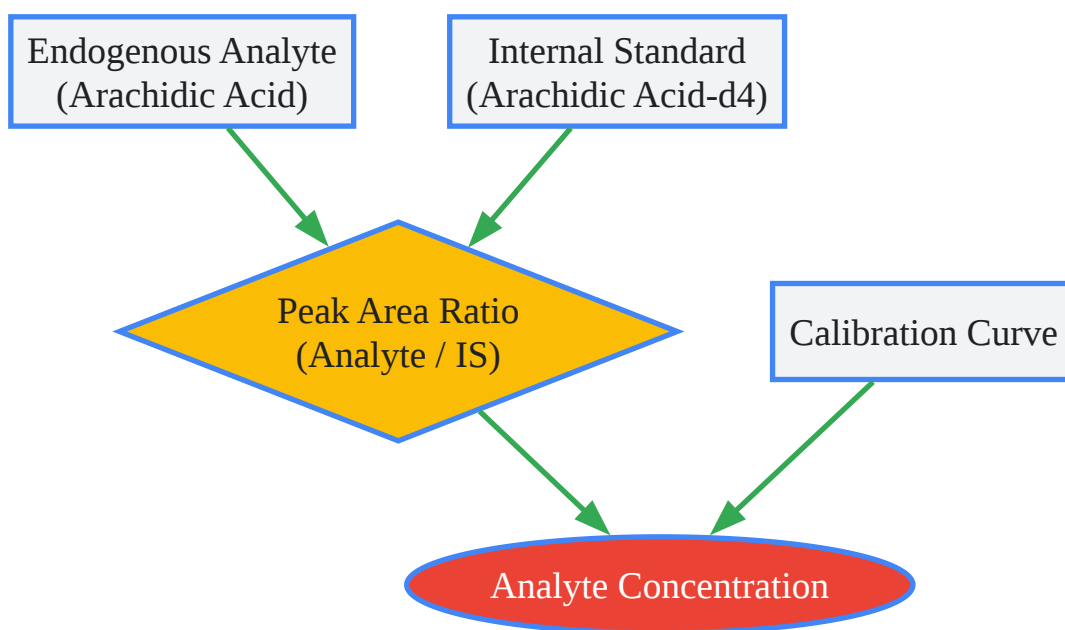
## Experimental Workflow



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Caption: A typical experimental workflow for the quantification of fatty acids using a deuterated internal standard.

## Logical Relationship for Quantification



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Caption: The logical principle of quantification using a stable isotope-labeled internal standard.

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## References

- 1. Arachidic acid (12,12,13,13-D<sup>2</sup>H<sub>2</sub>, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
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